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Compound of Interest

(R)-3-Cbz-2-Oxo-imidazolidine-4-
Compound Name:
carboxylic acid

Cat. No.: B1348698

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of imidazolidinone
derivatives in drug discovery, complete with detailed experimental protocols and quantitative
data to support researchers in this field.

Introduction to Imidazolidinone Derivatives

Imidazolidinones are five-membered heterocyclic organic compounds that serve as a versatile
scaffold in medicinal chemistry.[1] Their structural diversity allows for the development of
derivatives with a wide range of biological activities, making them valuable candidates for drug
discovery programs targeting various diseases, including cancer, autoimmune disorders,
neurodegenerative diseases, and infectious diseases.[2][3][4] This document outlines key
applications of imidazolidinone derivatives as enzyme inhibitors and cytotoxic agents, providing
detailed protocols for their synthesis and biological evaluation.

l. Imidazolidinone Derivatives as Enzyme Inhibitors

Imidazolidinone derivatives have demonstrated potent inhibitory activity against several key
enzymes implicated in disease pathogenesis.
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A. Lymphoid-Specific Tyrosine Phosphatase (LYP)
Inhibitors

Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical
negative regulator of T-cell receptor (TCR) signaling.[5][6][7] Gain-of-function mutations in
PTPN22 are associated with an increased risk for multiple autoimmune diseases.[8]
Consequently, inhibition of LYP is a promising therapeutic strategy for these conditions.

A series of imidazolidine-2,4-dione derivatives has been identified as potent LYP inhibitors.[5]

Quantitative Data: LYP Inhibition

Compound Target IC50 (pM) Ki (pM) Notes

Cinnamic acid-
9p LYP 6.95 - based inhibitor.

[5]

Competitive and
reversible
inhibitor. Showed
better selectivity
or LYP 2.85 1.09 over other
phosphatases
compared to a
known LYP
inhibitor.[5]

Signaling Pathway: T-Cell Receptor (TCR) Signaling

LYP dephosphorylates key kinases in the TCR signaling pathway, such as Lck and ZAP-70,
leading to the downregulation of T-cell activation.[9] Inhibition of LYP by imidazolidinone
derivatives can restore TCR signaling, which is a potential therapeutic approach for certain
autoimmune diseases.

TCR signaling pathway and the inhibitory role of LYP.

Experimental Protocol: LYP Inhibition Assay
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This protocol is adapted from methods used for measuring protein tyrosine phosphatase
activity.

Materials:

Recombinant human LYP (PTPN22)

e pNPP (p-nitrophenyl phosphate) substrate

o Assay Buffer: 50 mM Tris-HCI, pH 7.2, 100 mM NacCl, 2 mM EDTA, 5 mM DTT

e Stop Solution: 1 M NaOH

¢ Imidazolidinone derivative stock solution (in DMSO)

e 96-well microplate

e Microplate reader

Procedure:

Prepare serial dilutions of the imidazolidinone inhibitor in Assay Buffer.

e In a 96-well plate, add 50 pL of the diluted inhibitor solutions to the respective wells. Include
a positive control (no inhibitor) and a blank (no enzyme).

e Add 25 pL of the recombinant LYP enzyme solution to all wells except the blank.
e Pre-incubate the plate at 37°C for 15 minutes.

« Initiate the reaction by adding 25 pL of the pNPP substrate solution to all wells.
 Incubate the plate at 37°C for 30 minutes.

» Stop the reaction by adding 50 L of Stop Solution to each well.

e Measure the absorbance at 405 nm using a microplate reader.
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o Calculate the percentage of inhibition for each inhibitor concentration and determine the
IC50 value.

B. Cholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic
strategy for Alzheimer's disease. Imidazolidine-2,4,5-trione derivatives have been identified as
potent inhibitors of these enzymes.

Quantitative Data: Cholinesterase Inhibition

Compound Target IC50 (pM) Reference
3d BChE 1.66
Imidazotriazole-based

R AChE 6.70 [10]
thiazolidinone 10
Imidazotriazole-based

o BChE 7.10 [10]
thiazolidinone 10
Donepezil (Reference) AChE 8.50 [10]
Donepezil (Reference) BChE 8.90 [10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman’'s Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase
activity.[11][12][13][14]

Materials:

Acetylcholinesterase (AChE) from electric eel

Acetylthiocholine iodide (ATCI)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (0.1 M, pH 8.0)
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Imidazolidinone derivative stock solution (in DMSO)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of the imidazolidinone inhibitor in phosphate buffer.

In a 96-well plate, add 140 pL of phosphate buffer, 10 pL of the diluted inhibitor solution, and
10 L of DTNB solution to the test wells. For the control well (100% activity), add 10 uL of the
solvent instead of the inhibitor.

Add 10 pL of the AChE enzyme solution to the test and control wells.
Pre-incubate the plate at 25°C for 10 minutes.
Initiate the reaction by adding 10 L of the ATCI substrate solution to all wells.

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a
microplate reader.

Calculate the rate of reaction for each well.

Determine the percentage of inhibition for each inhibitor concentration and calculate the 1C50
value.

C. VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

a critical process in tumor growth and metastasis.[15][16] Imidazolidin-2-thione and other

imidazolidinone derivatives have been developed as potent VEGFR-2 inhibitors.[16]

Quantitative Data: VEGFR-2 Inhibition

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3507351/
https://pubmed.ncbi.nlm.nih.gov/32757353/
https://pubmed.ncbi.nlm.nih.gov/32757353/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Compound Target IC50 (pM) Cell Line Reference
3 VEGFR-2 - MCF-7 [16]
7 VEGFR-2 - MCF-7 [16]
3] VEGFR-2 0.07 - [2]
6i VEGFR-2 0.11 - [2]
11 VEGFR-2 0.19 HepG-2 [3]
Sorafenib

VEGFR-2 0.06 - [2]
(Reference)
Sunitinib

VEGFR-2 0.12 - [2]
(Reference)

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to measure VEGFR-2 kinase activity.[4]
[15]

Materials:

¢ Recombinant human VEGFR-2 (GST-tagged)

» Kinase Buffer (e.g., 5x Kinase Buffer 1)

e ATP solution (500 puM)

e PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

» Imidazolidinone derivative stock solution (in DMSO)
o Kinase-Glo® MAX reagent

o White 96-well plate

e Microplate reader capable of luminescence detection
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Procedure:

e Prepare a master mixture for the kinase reaction containing Kinase Buffer, ATP, and PTK
substrate.

e Add 25 pL of the master mixture to each well of a white 96-well plate.

e Add 5 pL of the diluted imidazolidinone inhibitor solutions to the test wells. Add 5 pL of the
solvent to the positive control (no inhibitor) and blank (no enzyme) wells.

e Add 20 pL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 pL of 1x
Kinase Buffer to the blank wells.

e Mix gently and incubate the plate at 30°C for 45 minutes.

e Add 50 pL of Kinase-Glo® MAX reagent to each well.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
» Read the luminescence using a microplate reader.

o Calculate the percentage of inhibition and determine the IC50 value.

Il. Imidazolidinone Derivatives as Anticancer Agents

Numerous imidazolidinone derivatives have demonstrated significant cytotoxic activity against
various cancer cell lines, often through the induction of apoptosis.[4][17][18][19]

Quantitative Data: Anticancer Activity
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Compound Cell Line IC50 (pM) Reference
3 MCF-7 (Breast) 3.26 [16]

7 MCF-7 (Breast) 4.31 [16]

or HCT116 (Colorectal) - [4]

or SW620 (Colorectal) - [4]

10b A549 (Lung) 6.48 [3]

11 HepG-2 (Liver) 9.52 [3]

11 Caco-2 (Colon) 12.45 [3]

11 MDA-MB-231 (Breast)  11.52 [3]

Mechanism of Action: ROS-Dependent Apoptosis

One of the proposed mechanisms of action for the anticancer activity of certain 4-
imidazolidinone derivatives is the induction of reactive oxygen species (ROS) production,
leading to the activation of the JNK pathway and subsequent mitochondrial-dependent
apoptosis.[20]

Cancer Cell

Imidazolidinone ROS JNK Pathway Mitochondrial PETTGES
Derivative (e.g., 9r) Production Activation Pathway pop

Click to download full resolution via product page

Proposed mechanism of ROS-dependent apoptosis induced by imidazolidinone derivatives.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an
indicator of cell viability, proliferation, and cytotoxicity.[2][5][21][22]

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32757353/
https://pubmed.ncbi.nlm.nih.gov/32757353/
https://www.mdpi.com/1420-3049/27/24/8844
https://www.mdpi.com/1420-3049/27/24/8844
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904266/
https://asianpubs.org/index.php/ajchem/article/download/10809/10792
https://www.benchchem.com/product/b1348698?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pubmed.ncbi.nlm.nih.gov/32768742/
https://www.researchgate.net/figure/IC-50-values-for-activities-towards-acetylcholinesterase-AChE-and-butyrylcholinesterase_tbl1_230798715
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719290/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Materials:

e Cancer cell lines (e.g., HCT116, MCF-7)

o Complete cell culture medium

» Imidazolidinone derivative stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

e 96-well tissue culture plates

o Humidified incubator (37°C, 5% CO2)

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours.

e Treat the cells with various concentrations of the imidazolidinone derivative and incubate for
48-72 hours. Include untreated cells as a control.

e Add 10-20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 100-150 pL of the solubilization solution to dissolve
the formazan crystals.

o Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration and determine the 1C50
value.
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lll. Imidazolidinone Derivatives as Antimicrobial
Agents

Imidazolidinone derivatives have also been investigated for their activity against various
microbial pathogens, including bacteria and fungi. Some derivatives act by inhibiting virulence
factors, such as those regulated by quorum sensing in Pseudomonas aeruginosa.

Quantitative Data: Antimicrobial Activity

Compound Organism MIC (pg/mL) Reference
Ik E. coli 12.5 [15]
Ik C. albicans 12.5 [15]
Ik S. aureus 25 [15]
Ik P. aeruginosa 25 [15]
I1j C. albicans 12.5 [15]
I1lj E. coli 25 [15]

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition)

This protocol uses the reporter strain Chromobacterium violaceum, which produces the purple
pigment violacein in a process regulated by quorum sensing. Inhibition of violacein production
indicates potential quorum sensing inhibitory activity.

Materials:

Chromobacterium violaceum (e.g., ATCC 12472)

Luria-Bertani (LB) broth

N-hexanoyl-L-homoserine lactone (HHL)

Imidazolidinone derivative stock solution (in DMSO)
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» 96-well microplate

e Spectrophotometer

Procedure:

Grow an overnight culture of C. violaceum in LB broth.
« Dilute the overnight culture 1:100 in fresh LB broth.

e In a 96-well plate, add the diluted bacterial culture along with various concentrations of the
imidazolidinone derivative. Include a positive control (with HHL, no inhibitor) and a negative
control (no HHL, no inhibitor).

 Incubate the plate at 30°C for 24 hours with shaking.
¢ Visually assess the inhibition of purple pigment production.

o For quantitative analysis, lyse the bacterial cells (e.g., with SDS) and extract the violacein
with a solvent like butanol.

o Measure the absorbance of the extracted violacein at 585 nm.
o Calculate the percentage of violacein inhibition.

IV. Synthesis of Imidazolidinone Derivatives

The versatile imidazolidinone scaffold can be synthesized through various chemical routes. A
common method involves the cyclization of a-amino acids with isocyanates or isothiocyanates.

Experimental Workflow: Synthesis of Imidazolidine-2,4-diones
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Isocyanate/
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Urea/Thiourea Acid-catalyzed
Intermediate Cyclization

Imidazolidine-2,4-dione/
2-thioxoimidazolidin-4-one

Click to download full resolution via product page

General synthetic workflow for imidazolidine-2,4-diones.

Experimental Protocol: Synthesis of (x)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione

This protocol is adapted from a procedure for the synthesis of N-3 and C-5 substituted

imidazolidines.[23]

Materials:

C-4-Methylphenylglycine

Phenyl isocyanate (PhNCO)

6N HCI solution

Ethanol

Water

Procedure:

¢ React C-4-methylphenylglycine (9 mmol) with phenyl isocyanate (9 mmol) in a suitable

solvent.
o After 24 hours, separate the precipitate by filtration.

» Acidify the remaining solution with HCI.
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o Reflux the resulting aroylimidazolidinic acid for 1 hour with 40 mL of 6N HCI solution.
« Filter the white crystalline product, wash with water, and air-dry.

o Recrystallize the product from an ethanol/water (1:1) mixture to yield (£)-3-Phenyl-5-(4-
methylphenyl)-imidazolidine-2,4-dione.

Conclusion

Imidazolidinone derivatives represent a privileged scaffold in drug discovery with demonstrated
efficacy in various therapeutic areas. The protocols and data presented herein provide a
valuable resource for researchers aiming to explore the potential of this versatile class of
compounds in their own drug development programs. Further optimization of the
imidazolidinone core can lead to the discovery of novel drug candidates with improved potency,
selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by
targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors
- PMC [pmc.ncbi.nim.nih.gov]

3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and
Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-
thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1348698?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23848232/
https://pubmed.ncbi.nlm.nih.gov/23848232/
https://pubmed.ncbi.nlm.nih.gov/23848232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904266/
https://www.mdpi.com/1420-3049/27/24/8844
https://pubmed.ncbi.nlm.nih.gov/32768742/
https://pubmed.ncbi.nlm.nih.gov/32768742/
https://pubmed.ncbi.nlm.nih.gov/32768742/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of
autoimmune diseases - PubMed [pubmed.ncbi.nim.nih.gov]

7. benthamscience.com [benthamscience.com]

8. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine
phosphatase (LYP), a target associated with autoimmune diseases - PMC
[pmc.ncbi.nlm.nih.gov]

9. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the
Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. researchgate.net [researchgate.net]

12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
13. researchgate.net [researchgate.net]

14. Qualitative and quantitative assessment of drug-drug interaction potential in man, based
on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

16. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones
as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Measuring the specific activity of the protein tyrosine phosphatase Lyp. — The Kennedy
Institute of Rheumatology [kennedy.ox.ac.uk]

19. researchgate.net [researchgate.net]
20. asianpubs.org [asianpubs.org]
21. researchgate.net [researchgate.net]

22. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

23. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols: Imidazolidinone
Derivatives in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348698#use-of-imidazolidinone-derivatives-in-drug-
discovery]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24188455/
https://pubmed.ncbi.nlm.nih.gov/24188455/
https://www.benthamscience.com/article/57212
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10572452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10572452/
https://www.mdpi.com/1424-8247/18/3/415
https://www.researchgate.net/figure/Summarized-IC50-values-for-the-activity-of-the-twelve-2-thioxoimadazolidin-4-one-com_tbl1_357309765
https://pdfs.semanticscholar.org/9872/e2a497e7bd645c5c2fbc9e4af497321917e0.pdf
https://www.researchgate.net/figure/MIC-values-g-mL-for-effects-of-thiazole-and-imidazole-derivatives-and-antibiotics-on_tbl1_277717037
https://pubmed.ncbi.nlm.nih.gov/15078192/
https://pubmed.ncbi.nlm.nih.gov/15078192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3507351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3507351/
https://pubmed.ncbi.nlm.nih.gov/32757353/
https://pubmed.ncbi.nlm.nih.gov/32757353/
https://www.researchgate.net/figure/IC50-of-compounds-4e-5e-8e-and-9d-as-inhibitors-to-the-VEGFR-2-and-EGFR-human-kinases_fig4_354815165
https://www.kennedy.ox.ac.uk/publications/727951
https://www.kennedy.ox.ac.uk/publications/727951
https://www.researchgate.net/figure/anticancer-IC-50-values-of-the-eight-compounds-using-MTT-assay-against-the-human-breast_tbl1_325571136
https://asianpubs.org/index.php/ajchem/article/download/10809/10792
https://www.researchgate.net/figure/IC-50-values-for-activities-towards-acetylcholinesterase-AChE-and-butyrylcholinesterase_tbl1_230798715
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719290/
https://www.mdpi.com/1420-3049/15/1/128
https://www.benchchem.com/product/b1348698#use-of-imidazolidinone-derivatives-in-drug-discovery
https://www.benchchem.com/product/b1348698#use-of-imidazolidinone-derivatives-in-drug-discovery
https://www.benchchem.com/product/b1348698#use-of-imidazolidinone-derivatives-in-drug-discovery
https://www.benchchem.com/product/b1348698#use-of-imidazolidinone-derivatives-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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